molecular formula C15H16N4O2S B12489137 3-ethyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

3-ethyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B12489137
M. Wt: 316.4 g/mol
InChI Key: KCJNYBAUJJGCBS-UHFFFAOYSA-N
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Description

3-ethyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, with an ethyl group at the 3-position and a sulfonamide group at the 8-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of microwave irradiation in the synthesis process is advantageous as it reduces reaction times and enhances yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 3-ethyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cysteine proteases, which are enzymes involved in the degradation of proteins. By inhibiting these enzymes, the compound can prevent the hydrolysis of proteins, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is unique due to the presence of the 3-methylphenyl group, which enhances its chemical stability and biological activity compared to other similar compounds. This structural modification allows for more specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C15H16N4O2S

Molecular Weight

316.4 g/mol

IUPAC Name

3-ethyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

InChI

InChI=1S/C15H16N4O2S/c1-3-14-16-17-15-13(8-5-9-19(14)15)22(20,21)18-12-7-4-6-11(2)10-12/h4-10,18H,3H2,1-2H3

InChI Key

KCJNYBAUJJGCBS-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1C=CC=C2S(=O)(=O)NC3=CC=CC(=C3)C

Origin of Product

United States

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